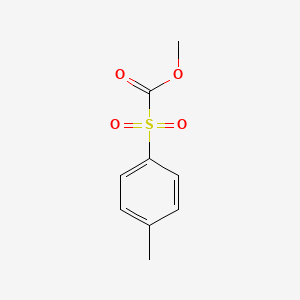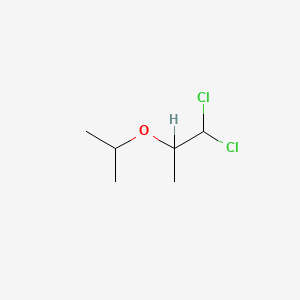
Dichlorodiisopropylether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dichlorodiisopropylether can be synthesized through the chlorination of diisopropyl ether. The reaction involves the substitution of hydrogen atoms in diisopropyl ether with chlorine atoms, typically using chlorine gas as the chlorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves the continuous chlorination process, where diisopropyl ether is exposed to chlorine gas in the presence of a catalyst. The reaction is carried out in a closed system to prevent the formation of explosive vapors and to ensure safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: The compound readily undergoes substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation Products: Various chlorinated alcohols and ketones.
Reduction Products: Simpler ethers and alcohols.
Substitution Products: Halogenated ethers and other substituted derivatives.
科学的研究の応用
Dichlorodiisopropylether has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of paints, detergents, and other chemical products
作用機序
The mechanism of action of dichlorodiisopropylether involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to form peroxides upon exposure to air also contributes to its reactivity and potential toxicity .
類似化合物との比較
Diisopropyl Ether: A secondary ether used as a solvent, with a similar structure but lacking chlorine atoms.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Chloroform: Another chlorinated compound used as a solvent and in medical applications.
Uniqueness: Dichlorodiisopropylether is unique due to its specific chlorination pattern and its ability to form peroxides, which distinguishes it from other ethers and chlorinated compounds.
特性
CAS番号 |
59308-48-4 |
|---|---|
分子式 |
C6H12Cl2O |
分子量 |
171.06 g/mol |
IUPAC名 |
1,1-dichloro-2-propan-2-yloxypropane |
InChI |
InChI=1S/C6H12Cl2O/c1-4(2)9-5(3)6(7)8/h4-6H,1-3H3 |
InChIキー |
DLNUGFUWSWBWQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(C)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


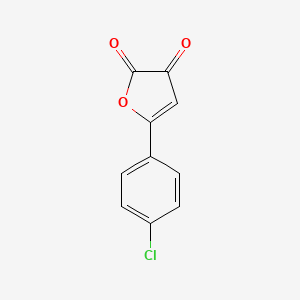
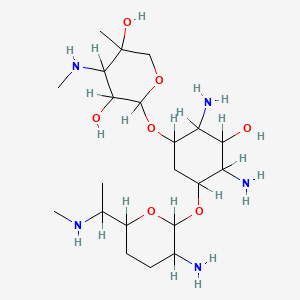
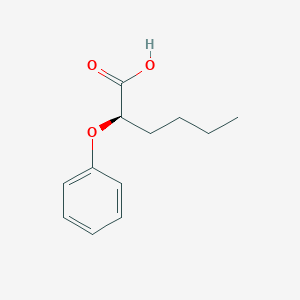

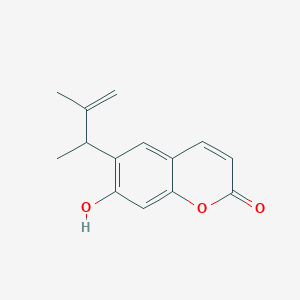

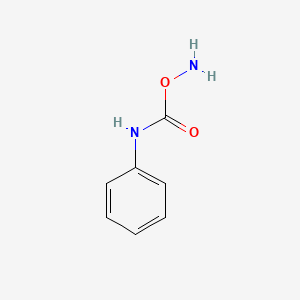
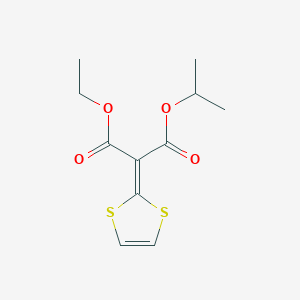
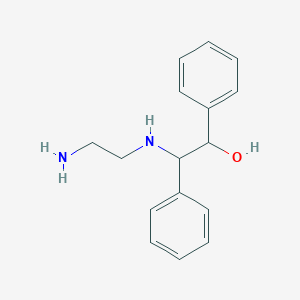
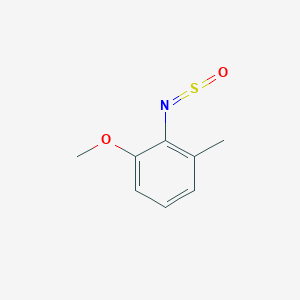
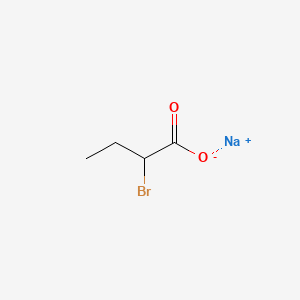
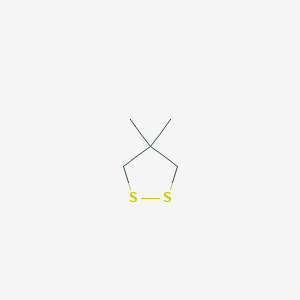
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
